3-(2-Amino-3-tert-butoxy-2-carboxy-3-oxopropyl)pyridine
Overview
Description
Cisapride is a gastroprokinetic agent that increases motility in the upper gastrointestinal tract. It acts directly as a serotonin 5-HT4 receptor agonist and indirectly as a parasympathomimetic . Cisapride was discovered by Janssen Pharmaceuticals in 1980 and has been sold under the trade names Prepulsid and Propulsid . due to serious cardiac side effects, its use has been limited or withdrawn in many countries .
Preparation Methods
Cisapride can be synthesized through various methods. One common method involves the condensation of 4-amino-5-chloro-2-methoxybenzoic acid with cis-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-amine . The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction. Industrial production methods often employ direct compression techniques with polymers such as HPMC K4M and HPMC K100M to improve the flow and compressibility properties of the compound .
Chemical Reactions Analysis
Cisapride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cisapride can lead to the formation of various metabolites, while reduction can result in the formation of different isomers .
Scientific Research Applications
Cisapride has been extensively studied for its applications in various fields. In medicine, it has been used to treat gastroesophageal reflux disease (GERD), diabetic gastroparesis, and chronic constipation . In chemistry, cisapride has been used as a model compound to study the effects of serotonin receptor agonists on gastrointestinal motility . In biology, it has been used to investigate the role of serotonin receptors in the enteric nervous system . Additionally, cisapride has been used in veterinary medicine to treat conditions such as megacolon in cats .
Mechanism of Action
Cisapride acts as a selective serotonin 5-HT4 receptor agonist, which increases the release of acetylcholine in the enteric nervous system . This leads to increased motility in the upper gastrointestinal tract without stimulating gastric, biliary, or pancreatic secretions . Cisapride also increases the tone and amplitude of gastric contractions, relaxes the pyloric sphincter and the duodenal bulb, and increases peristalsis of the duodenum and jejunum . These actions result in accelerated gastric emptying and intestinal transit .
Comparison with Similar Compounds
Cisapride is chemically related to metoclopramide, another prokinetic agent . unlike metoclopramide, cisapride is largely devoid of central depressant or antidopaminergic effects . Other similar compounds include domperidone and mosapride, which also act as serotonin receptor agonists but have different pharmacological profiles and side effect profiles . Cisapride’s unique mechanism of action and its ability to increase gastrointestinal motility without significant central nervous system effects make it distinct from these other compounds .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)7-9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBCSWWZSSVXRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105454-25-9 | |
Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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